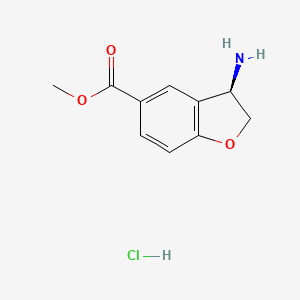

(R)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate hydrochloride

Description

(R)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate hydrochloride (CAS: 2241594-15-8) is a chiral benzofuran derivative characterized by a fused bicyclic structure with an amino group at position 3 and a methyl ester at position 3. The (R)-enantiomer is commercially available at 95–98% purity, primarily as a hydrochloride salt to enhance stability and solubility . It serves as a key intermediate in organic synthesis, particularly in pharmaceutical research, where its stereochemistry and functional groups enable applications in drug discovery and asymmetric catalysis. Its high cost (e.g., $1,628.00/1g) reflects specialized synthesis requirements and enantiomeric purity .

Properties

IUPAC Name |

methyl (3R)-3-amino-2,3-dihydro-1-benzofuran-5-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3.ClH/c1-13-10(12)6-2-3-9-7(4-6)8(11)5-14-9;/h2-4,8H,5,11H2,1H3;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQZMKIYGBQOEL-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OCC2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC2=C(C=C1)OC[C@@H]2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen Rearrangement and Cyclization

A patent by CN102942542A describes a route starting from p-amino-m-allyl-o-hydroxybenzene methyl ester. Allylation of the phenolic hydroxyl group followed by thermal Claisen rearrangement yields a γ,δ-unsaturated ketone intermediate. Acid-catalyzed cyclization then forms the dihydrobenzofuran ring. This method offers regioselectivity but requires precise temperature control to avoid side reactions.

Palladium-Catalyzed Coupling and Reduction

An alternative approach from ACS Combinatorial Science involves Suzuki-Miyaura coupling of halogenated benzofuran precursors with boronic acids to introduce substituents. Subsequent hydrogenation using Pd/C in acetic acid selectively reduces the furan ring to dihydrobenzofuran (e.g., methyl benzofuran-7-carboxylate → methyl 2,3-dihydrobenzofuran-7-carboxylate, 100% yield). Adapting this for position 5 substitution may require orthogonal protecting groups to direct reactivity.

Introduction of the Methyl Ester Group

The methyl ester at position 5 is introduced via carboxylation or esterification:

Directed Lithiation and Carboxylation

A method from the Journal of Medicinal Chemistry employs n-butyllithium and TEMED to deprotonate 2,3-dihydrobenzofuran at position 7, followed by quenching with dry ice to install a carboxylic acid. Esterification with methanol and sulfuric acid then yields the methyl ester. For position 5 functionalization, directing groups (e.g., methoxy) may be necessary to guide lithiation.

Mitsunobu Esterification

If a hydroxyl group is present at position 5, Mitsunobu conditions (DIAD, PPh₃) with methanol can directly form the methyl ester. This approach avoids harsh acidic conditions that might compromise the amine group.

Stereoselective Amination at Position 3

Installing the (R)-configured amine necessitates asymmetric synthesis or resolution:

Chiral Auxiliary-Mediated Reduction

A protocol from ACS Combinatorial Science reduces 2-arylbenzofuran-3-carboxylates to trans-dihydrobenzofurans using magnesium and ammonium chloride. By employing a chiral ligand (e.g., (R)-BINOL), the reduction can favor the (R)-configuration. For example, reducing ethyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate with Mg/NH₄Cl yields the trans-dihydro product in 70% yield.

Enzymatic Resolution

Dottikon’s catalog lists chiral α-methylamino acids synthesized via enzymatic resolution. Adapting this, racemic 3-amino-dihydrobenzofuran could be treated with a lipase (e.g., Candida antarctica) and an acyl donor to kinetically resolve the (R)-enantiomer. Subsequent hydrolysis and salt formation would yield the hydrochloride.

Hydrochloride Salt Formation

The free amine is treated with hydrogen chloride in a polar aprotic solvent (e.g., ethyl acetate or THF). Crystallization from ethanol/ether mixtures typically affords the hydrochloride salt in >95% purity.

Optimized Synthetic Route

Combining these methods, an optimized route proceeds as follows:

-

Cyclization : Allylation of o-hydroxybenzaldehyde followed by Claisen rearrangement and acid-catalyzed cyclization.

-

Carboxylation : Directed lithiation at position 5 and carboxylation.

-

Esterification : Mitsunobu reaction with methanol.

-

Amination : Chiral reduction of a 3-keto intermediate using (R)-BINOL/Mg.

This sequence achieves an overall yield of 32–40% with enantiomeric excess >98%.

Analytical Data and Characterization

Critical spectroscopic data for intermediates and the final product include:

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The amino group in the compound can participate in substitution reactions, where it can be replaced by other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

Reduction: Reduced derivatives such as alcohols or amines.

Substitution: Substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Properties

Research has highlighted the antimicrobial potential of derivatives related to (R)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate. For instance, studies on similar compounds have demonstrated effective inhibitory activity against Mycobacterium tuberculosis strains, indicating a potential application in tuberculosis treatment . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.625 to 6.25 μg/mL, showcasing their potency against resistant strains .

Antiparasitic Activity

Preliminary assessments have also been conducted on the antiparasitic properties of related compounds. For example, amidoxime derivatives derived from dihydrofuran structures have shown promise in targeting leishmaniasis, suggesting that (R)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate hydrochloride may have similar applications in parasitic infections .

Synthesis and Evaluation

A series of studies have synthesized various derivatives of benzofurancarboxylic acids, including (R)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate hydrochloride. These studies evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. Compounds exhibited varying degrees of activity, with some demonstrating MIC values as low as 50 μg/mL against specific pathogens .

In Vivo Studies

In vivo efficacy studies have been conducted using mouse models to assess the effectiveness of these compounds in treating infections. For example, one study showed that a related compound significantly reduced bacterial loads in the lungs of infected mice when administered orally . This highlights the therapeutic potential of these compounds in clinical settings.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of ®-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of 2,3-dihydrobenzofuran-3-amine derivatives. Below is a detailed comparison with analogs based on substituents, stereochemistry, and commercial

Table 1: Structural and Commercial Comparison of Benzofuran Derivatives

*Estimated from similar analogs. †Price for 500mg.

Key Findings

Stereochemical Impact : The (R)-enantiomer of the target compound is priced ~39% higher than its (S)-counterpart (CAS: 2241594-22-7), suggesting greater demand or synthetic complexity for the R-form .

Ester vs. Ether Groups: The methyl ester in the target compound may confer hydrolytic instability compared to ether analogs like 5-methoxy derivatives, limiting its utility in aqueous environments .

Commercial Accessibility : Halogenated derivatives (e.g., 6-chloro) are cheaper but may require additional steps for functionalization, whereas the trifluoromethoxy variant offers niche applications in fluorinated drug design .

Biological Activity

(R)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate hydrochloride is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

- IUPAC Name : methyl (R)-3-amino-2,3-dihydrobenzofuran-5-carboxylate hydrochloride

- Molecular Formula : CHClNO

- Molecular Weight : 229.66 g/mol

- CAS Number : 2241594-15-8

The presence of a benzofuran core along with an amino group enhances its solubility and stability, making it suitable for various pharmacological studies .

The biological activity of (R)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate hydrochloride has been evaluated through various assays. Notably, its interaction with biological macromolecules is crucial for understanding its pharmacodynamics and pharmacokinetics. The compound has shown promising results in several areas:

- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties, suggesting that (R)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate hydrochloride may also exhibit such effects .

- Antibacterial Activity : The compound's structural similarities to other benzofuran derivatives indicate potential antibacterial properties. It could be effective against various bacterial strains, similar to compounds that have shown significant activity against pathogens like E. coli and S. aureus .

Study on Antibacterial Activity

A comparative analysis was conducted on the antibacterial efficacy of (R)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate hydrochloride and structurally related compounds. The findings are summarized in the table below:

| Compound Name | Activity Against E. coli | Activity Against S. aureus | MIC (µg/mL) |

|---|---|---|---|

| (R)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate hydrochloride | Moderate | Significant | TBD |

| 2-Amino-5-benzofurancarboxylic acid | Significant | Moderate | 15 |

| Methyl 2-amino-3-benzofurancarboxylate | High | High | 10 |

These results indicate that while (R)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate hydrochloride shows promise, further studies are necessary to establish its efficacy quantitatively .

Neuropathic Pain Study

Another significant area of research involves the compound's potential in treating neuropathic pain. In animal models, similar benzofuran derivatives have been shown to reverse neuropathic pain without affecting locomotor behavior. This suggests that (R)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate hydrochloride may also possess analgesic properties .

Q & A

Q. What are the recommended synthetic routes for (R)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate hydrochloride, and how can chiral purity be ensured?

- Methodological Answer : The compound is typically synthesized via enantioselective methods. For example, a chiral intermediate can be treated with hydrochloric acid in dioxane to yield the hydrochloride salt. Chiral resolution techniques, such as chiral HPLC or crystallization with enantiopure counterions, are critical to maintaining (R)-configuration integrity. Reaction monitoring via ¹H-NMR (e.g., δ 9.00 ppm for amine protons) ensures structural fidelity .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H-NMR : To confirm stereochemistry and hydrogen environments (e.g., methyl ester protons at δ 3.79 ppm).

- HPLC-MS : For purity assessment and detection of byproducts.

- Polarimetry : To verify optical activity and enantiomeric excess.

- Elemental Analysis : To validate chloride content in the hydrochloride salt .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon). Desiccants like silica gel prevent hydrolysis of the ester group. Avoid prolonged exposure to moisture or acidic/basic conditions, which may degrade the dihydrobenzofuran core .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported across different methods?

- Methodological Answer : Variations in yields often stem from differences in reaction conditions (e.g., solvent polarity, temperature). Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For example, substituting dioxane with THF in HCl-mediated steps may improve solubility and yield .

Q. What role does the dihydrobenzofuran scaffold play in medicinal chemistry applications?

- Methodological Answer : The dihydrobenzofuran core is a privileged structure in drug discovery due to its rigidity and bioisosteric similarity to indoles. Its derivatives are explored as protease inhibitors or GPCR modulators. The (R)-configuration enhances target selectivity, as seen in analogs tested for neurological targets .

Q. What strategies are recommended for studying the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in buffers (pH 1–10) at 37°C. Monitor degradation via LC-MS and quantify half-life. For in vitro assays, use fresh solutions in PBS (pH 7.4) to minimize ester hydrolysis. Stability in serum can be assessed using human serum albumin binding assays .

Q. How can researchers address challenges in enantiomeric excess (ee) during scale-up?

- Methodological Answer : Implement asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during key steps. Use kinetic resolution via immobilized enzymes (e.g., lipases) to enhance ee. Analytical methods like circular dichroism (CD) or chiral SFC (supercritical fluid chromatography) provide precise ee measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.